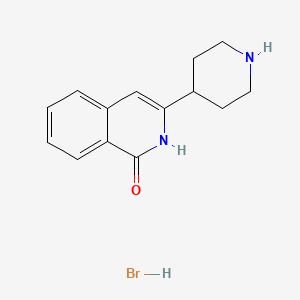
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Métodos De Preparación
The synthesis of 3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide can be achieved through various synthetic routes. One common method involves the use of multi-component reactions (MCRs) catalyzed by dual-functional ionic liquids . For example, aromatic aldehydes, anilines, and alkyl acetoacetates can be reacted under reflux conditions in ethanol to afford substituted piperidines . Another approach involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of [Rh(COD)(DPPB)]BF4 as a catalyst to form 3-arylpiperidines . These methods offer advantages such as high yields, short reaction times, and environmentally friendly conditions.
Análisis De Reacciones Químicas
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles . For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can lead to the formation of piperidine derivatives . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide has several scientific research applications. In medicinal chemistry, piperidine derivatives are used as building blocks for designing drugs with various pharmacological activities . These compounds have been studied for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . Additionally, piperidine derivatives are utilized in the synthesis of biologically active molecules and natural products .
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, thereby modulating their activity . For example, piperidine-based compounds have been shown to inhibit enzymes such as cholinesterases, which are involved in the breakdown of neurotransmitters . The exact mechanism of action may vary depending on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide can be compared with other similar compounds, such as 1,4-disubstituted piperidines and piperidinones . These compounds share the piperidine core structure but differ in their substituents and functional groups. For instance, 1,4-disubstituted piperidines have been studied for their antimalarial activity and selectivity for resistant Plasmodium falciparum . Piperidinones, on the other hand, are known for their pharmacological applications and biological activity
Propiedades
Fórmula molecular |
C14H17BrN2O |
|---|---|
Peso molecular |
309.20 g/mol |
Nombre IUPAC |
3-piperidin-4-yl-2H-isoquinolin-1-one;hydrobromide |
InChI |
InChI=1S/C14H16N2O.BrH/c17-14-12-4-2-1-3-11(12)9-13(16-14)10-5-7-15-8-6-10;/h1-4,9-10,15H,5-8H2,(H,16,17);1H |
Clave InChI |
VAHCSOOXWFFGMH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC3=CC=CC=C3C(=O)N2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


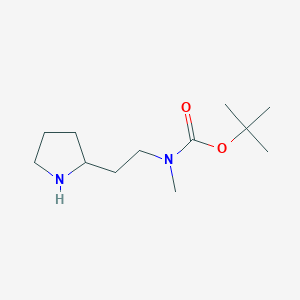
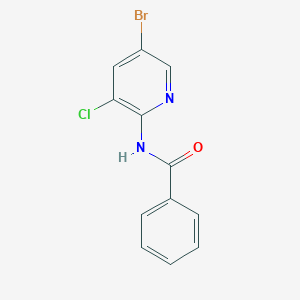
![(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12437943.png)
![1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone](/img/structure/B12437945.png)
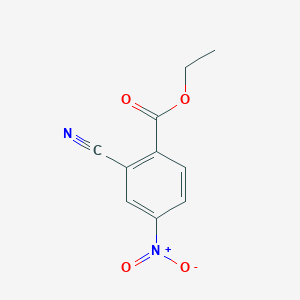

![3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12437976.png)
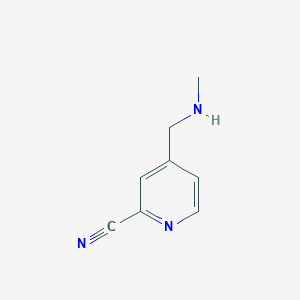
![1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12437991.png)

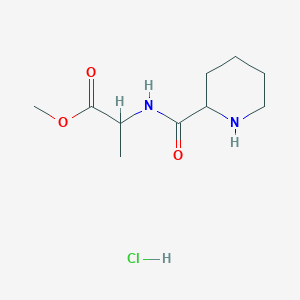
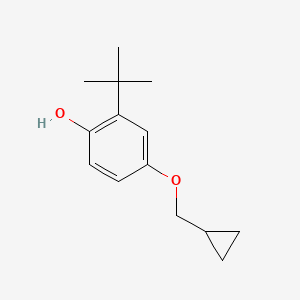
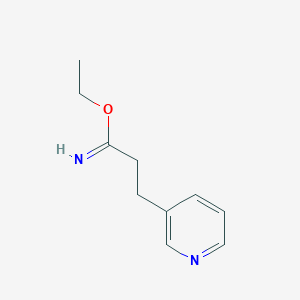
![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)
